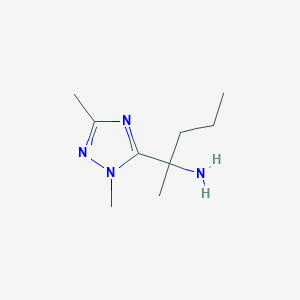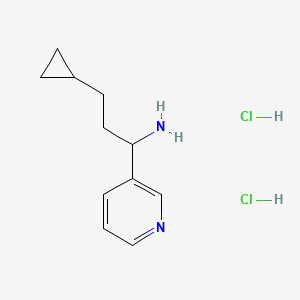
4-(2-Aminoethyl)-2-propyloxan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)-2-propyloxan-4-ol is an organic compound that features a unique oxane ring structure with an aminoethyl and a propyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-2-propyloxan-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethanol with a suitable propyl-substituted oxirane in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-2-propyloxan-4-ol can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides or amides.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or acetic anhydride (Ac2O) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halides, esters, or other substituted derivatives.
Scientific Research Applications
4-(2-Aminoethyl)-2-propyloxan-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-2-propyloxan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The oxane ring structure provides stability and specificity in these interactions.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)aniline: Similar in structure but lacks the oxane ring.
2-Aminoethanol: Contains the aminoethyl group but lacks the propyl and oxane components.
2-Propyloxirane: Contains the oxane ring but lacks the aminoethyl group.
Uniqueness
4-(2-Aminoethyl)-2-propyloxan-4-ol is unique due to its combination of an oxane ring with both aminoethyl and propyl groups. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
4-(2-aminoethyl)-2-propyloxan-4-ol |
InChI |
InChI=1S/C10H21NO2/c1-2-3-9-8-10(12,4-6-11)5-7-13-9/h9,12H,2-8,11H2,1H3 |
InChI Key |
RJRWRIXSPQLVIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(CCO1)(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



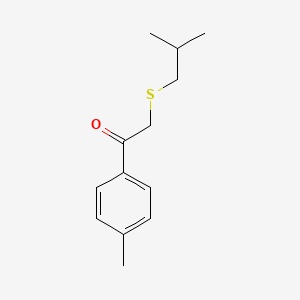

![tert-butyl N-[3-fluoro-5-(morpholin-4-yl)phenyl]carbamate](/img/structure/B15304102.png)


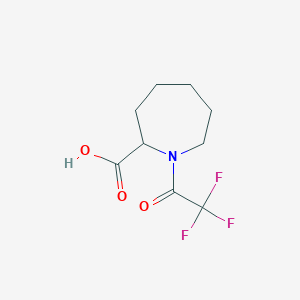
![benzyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate](/img/structure/B15304125.png)
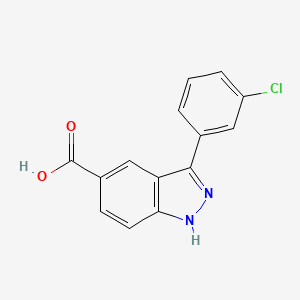

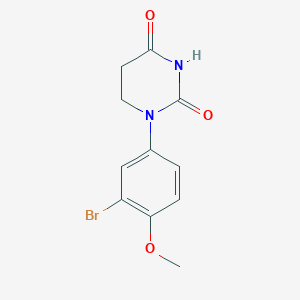
![4,5-dichloro-1,3-bis[2,6-di(pentan-3-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium;pyridine](/img/structure/B15304155.png)
